molecular formula C8H3BrClF3N2 B12850129 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12850129
M. Wt: 299.47 g/mol
InChI Key: LSDPWJIAVPXHPS-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is an organic compound with the molecular formula C8H3BrClF3N2. This compound is known for its unique chemical properties and is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Halogenation: The amine group is halogenated to introduce bromine and chlorine atoms.

    Cyclization: The final step involves cyclization to form the benzimidazole ring structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Catalysts: To enhance reaction rates and selectivity.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution reactions: Where halogen atoms can be replaced by other functional groups.

    Oxidation and reduction reactions: To modify the oxidation state of the compound.

    Coupling reactions: To form larger, more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Often involve nucleophiles such as amines or thiols.

    Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-chloro-2-(trifluoromethyl)aniline: Shares similar halogenation and trifluoromethyl groups but differs in its overall structure.

    4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine: Another compound with similar functional groups but a different core structure.

Uniqueness

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

4-bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15)

InChI Key

LSDPWJIAVPXHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)Cl

Origin of Product

United States

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